Bis(4-propylphenyl) benzene-1,3-dicarboxylate
Overview
Description
Bis(4-propylphenyl) benzene-1,3-dicarboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two 4-propylphenyl groups attached to a benzene-1,3-dicarboxylate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-propylphenyl) benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with 4-propylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Bis(4-propylphenyl) benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Bis(4-propylphenyl) benzene-1,3-dicarboxylate has several scientific research applications, including:
Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in biomedical devices.
Mechanism of Action
The mechanism of action of Bis(4-propylphenyl) benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties such as luminescence, magnetism, or catalytic activity. The specific pathways involved depend on the nature of the metal ion and the overall structure of the complex .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) benzene-1,4-dicarboxylate:
Bis(1,2,4-triazol-1-yl)methane: Used in the synthesis of coordination polymers and metal-organic frameworks.
4-Methoxybenzene-1,3-dicarboxylate: Another aromatic ester with similar structural features.
Uniqueness
Bis(4-propylphenyl) benzene-1,3-dicarboxylate is unique due to the presence of 4-propylphenyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in materials science and industry .
Properties
IUPAC Name |
bis(4-propylphenyl) benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O4/c1-3-6-19-10-14-23(15-11-19)29-25(27)21-8-5-9-22(18-21)26(28)30-24-16-12-20(7-4-2)13-17-24/h5,8-18H,3-4,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCVYTZZWXZWTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=C(C=C3)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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